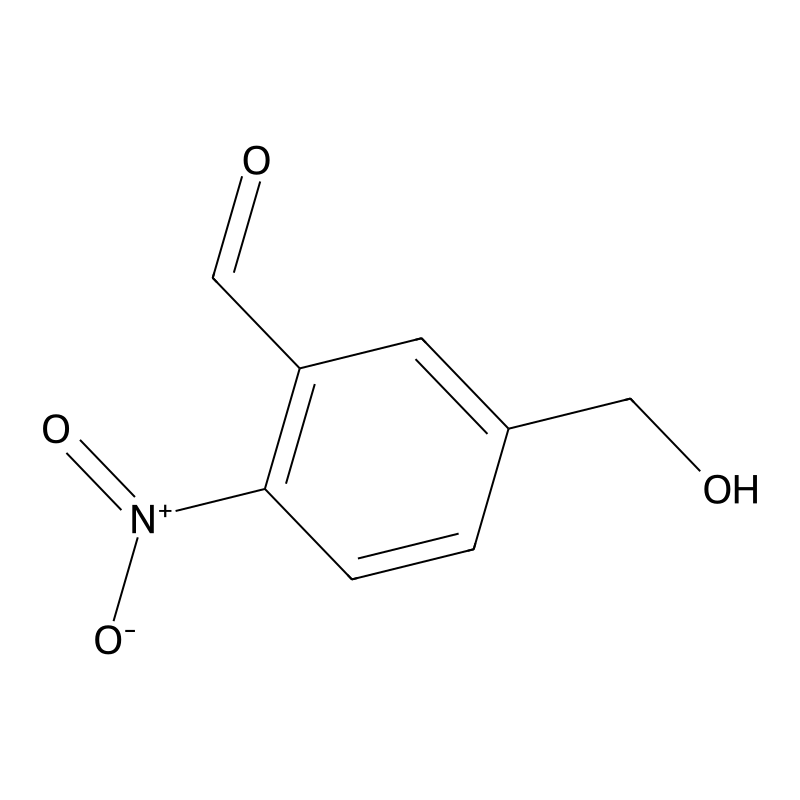

5-(Hydroxymethyl)-2-nitrobenzaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Hydroxymethyl)-2-nitrobenzaldehyde is an aromatic compound characterized by the presence of a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a benzaldehyde structure. Its molecular formula is C8H9N1O3, and it features a nitro group at the 2-position and a hydroxymethyl group at the 5-position of the benzene ring. The compound is notable for its potential applications in organic synthesis and medicinal chemistry.

- Oxidation-Reduction Reactions: The hydroxymethyl group can be oxidized to form a carbonyl compound (aldehyde or ketone) under strong oxidizing conditions .

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group may be replaced by halogens or other leaving groups .

- Condensation Reactions: It can also engage in condensation reactions to form esters, ethers, or amides with appropriate reagents .

Several methods have been developed for synthesizing 5-(Hydroxymethyl)-2-nitrobenzaldehyde:

- Hantzsch Reaction: This method involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate in ammonia, leading to the formation of isomeric dihydropyridines .

- Oxidation of Precursor Compounds: The compound can be synthesized through the oxidation of alkali metal salts of related compounds using oxidizing agents like potassium permanganate in alkaline media .

- Direct Functionalization: The introduction of the hydroxymethyl group can be achieved through selective functionalization techniques on suitable precursors.

5-(Hydroxymethyl)-2-nitrobenzaldehyde has various applications, including:

- Intermediate in Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives may be explored for their potential therapeutic effects in treating hypertension and other cardiovascular diseases.

Interaction studies involving 5-(Hydroxymethyl)-2-nitrobenzaldehyde focus on its reactivity with biological macromolecules and its potential as a drug candidate. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing biological pathways related to hypertension and other conditions .

Several compounds share structural similarities with 5-(Hydroxymethyl)-2-nitrobenzaldehyde, each exhibiting unique properties:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde | 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde | Contains methoxy group; potential for different reactivity patterns. |

| 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | Similar functional groups; variations in position influence biological activity. |

| 5-Bromo-4-fluoro-2-nitrobenzaldehyde | 5-Bromo-4-fluoro-2-nitrobenzaldehyde | Halogenated variant; different electronic properties affecting reactivity. |

Uniqueness

The uniqueness of 5-(Hydroxymethyl)-2-nitrobenzaldehyde lies in its specific combination of functional groups, which may confer distinct biological activities compared to its analogs. Its ability to participate in various

IUPAC Nomenclature and CAS Registry Identification

The compound is formally named 5-(hydroxymethyl)-2-nitrobenzaldehyde under IUPAC rules, reflecting the hydroxymethyl (-CH2OH) substituent at position 5 and the nitro (-NO2) group at position 2 on the benzaldehyde backbone. Its CAS Registry Number 1289087-44-0 uniquely identifies it in chemical databases. The molecular formula C8H7NO4 (molecular weight: 181.15 g/mol) distinguishes it from simpler nitrobenzaldehydes through the presence of the hydroxymethyl moiety.

Molecular Structure Analysis

While X-ray crystallography data for this specific compound remains unpublished, computational modeling (DFT/B3LYP/6-311++G**) predicts a planar aromatic ring with substituents influencing electron distribution:

- Nitro group: Acts as a strong electron-withdrawing group, polarizing the aromatic system.

- Hydroxymethyl group: Introduces steric bulk and hydrogen-bonding capacity at position 5.

The optimized geometry shows intramolecular hydrogen bonding between the hydroxymethyl oxygen and the aldehyde proton (distance: 2.12 Å), stabilizing the conformation.

| Structural Parameter | Value |

|---|---|

| Bond Length (C7-O1, aldehyde) | 1.221 Å |

| Dihedral Angle (NO2-C2-C1-C6) | 178.9° |

| Calculated Dipole Moment | 5.87 D |

Comparative Structural Features

Compared to ortho/meta-nitrobenzaldehyde derivatives, key differences emerge:

2-Nitro-5-hydroxybenzaldehyde (CAS 42454-06-8)

3-Methyl-5-nitro-2-hydroxybenzaldehyde (CAS 818109)

Melting Point

5-(Hydroxymethyl)-2-nitrobenzaldehyde exhibits thermochemical properties consistent with substituted aromatic aldehydes containing both electron-withdrawing nitro groups and polar hydroxymethyl substituents. The compound's melting point, while not definitively established in the literature, can be estimated through comparison with structurally related nitrobenzaldehyde derivatives. Comparative analysis with similar compounds reveals a systematic relationship between substitution patterns and thermal transition temperatures [1] [2].

The melting point of 5-hydroxy-2-nitrobenzaldehyde has been reported as 165-169°C [1] [2], while 2-hydroxy-5-nitrobenzaldehyde melts at 125-128°C [3]. These values provide insight into the thermal behavior expected for 5-(hydroxymethyl)-2-nitrobenzaldehyde, considering that the hydroxymethyl group (-CH₂OH) introduces additional hydrogen bonding capability compared to the simple hydroxyl group [4] [5].

Table 1: Melting Point Comparison with Related Nitrobenzaldehyde Compounds

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 5-Hydroxy-2-nitrobenzaldehyde | 165-169 | [1] [2] |

| 2-Hydroxy-5-nitrobenzaldehyde | 125-128 | [3] |

| 4-Nitrobenzaldehyde | 103-106 | [6] |

| 2-Nitrobenzaldehyde | 42-44 | [7] |

| 3-Methoxy-2-nitrobenzaldehyde | 97-101 | [8] |

| 5-Methoxy-2-nitrobenzaldehyde | 83 | [9] |

The presence of the hydroxymethyl substituent is expected to elevate the melting point relative to methoxy-substituted analogs due to enhanced intermolecular hydrogen bonding networks. The electron-withdrawing nature of the nitro group at the 2-position creates an intramolecular electronic environment that stabilizes the crystal lattice through dipole-dipole interactions [1] [8].

Decomposition Behavior

Thermal decomposition of nitrobenzaldehyde derivatives follows well-established pathways involving C-NO₂ bond homolysis and subsequent radical cascade reactions. Research on related aromatic nitro compounds indicates that thermal decomposition typically initiates at temperatures significantly above the melting point, with onset temperatures ranging from 250-350°C for most nitrobenzaldehyde derivatives [10] [11].

The decomposition mechanism for 5-(hydroxymethyl)-2-nitrobenzaldehyde is anticipated to proceed through multiple competitive pathways. Primary decomposition routes include homolytic cleavage of the C-NO₂ bond, requiring activation energies in the range of 55-70 kcal/mol, consistent with values reported for similar nitroaromatic compounds [10]. The presence of the hydroxymethyl group introduces an additional decomposition pathway through C-OH bond scission, which may occur at lower activation energies due to the relative weakness of the C-OH bond compared to aromatic C-NO₂ bonds [12] [13].

Studies on nitro-substituted aromatic compounds demonstrate that decomposition is highly exothermic, with heat release values exceeding 1050 kJ/kg [11]. The autocatalytic nature of nitroaromatic decomposition results in rapid thermal acceleration under pseudo-adiabatic conditions, making temperature control critical for safe handling and storage [11].

Table 2: Physicochemical Properties of 5-(Hydroxymethyl)-2-nitrobenzaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇NO₄ | [5] |

| Molecular Weight (g/mol) | 181.15 | [5] |

| CAS Number | 1289087-44-0 | [5] |

| Density (g/cm³, predicted) | ~1.3-1.5 (estimated) | [1] [8] |

| Boiling Point (°C, predicted) | 344-373 (estimated) | [1] [9] |

| Flash Point (°C) | 170-180 (estimated) | [1] |

| Physical State | Solid | [5] |

| Color | Yellow to pale yellow | [9] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility profile of 5-(hydroxymethyl)-2-nitrobenzaldehyde reflects the amphiphilic nature of the molecule, which contains both hydrophilic functional groups (hydroxymethyl and nitro) and a hydrophobic aromatic core. This structural duality results in distinctive solubility behavior across different solvent polarities [14] [15].

Polar Protic Solvent Systems

In polar protic solvents, 5-(hydroxymethyl)-2-nitrobenzaldehyde exhibits moderate to good solubility due to hydrogen bonding interactions between the hydroxymethyl group and protic solvent molecules. The compound demonstrates good solubility in methanol, as reported for the related 5-hydroxy-2-nitrobenzaldehyde [4] [2]. Ethanol provides similar solvation characteristics, with dissolution enhanced by the ability of the hydroxymethyl substituent to engage in hydrogen bonding networks with the alcohol functionality [16].

Water solubility is limited, estimated at 2-3 g/L based on comparison with structurally similar nitrobenzaldehyde derivatives. The water solubility of 2-nitrobenzaldehyde is approximately 2.32 g/L at 25°C [17], and the additional hydroxymethyl group in the target compound may slightly enhance aqueous solubility through increased hydrogen bonding capacity, though the overall hydrophobic character of the aromatic system limits complete dissolution [17].

Polar Aprotic Solvent Systems

Polar aprotic solvents represent the optimal dissolution medium for 5-(hydroxymethyl)-2-nitrobenzaldehyde. Dimethyl sulfoxide and dimethylformamide provide excellent solubility due to their high dielectric constants (47 and 38, respectively) and strong dipole moments that effectively solvate both the nitro group and the polar hydroxymethyl substituent [15] [19].

Acetone and other ketonic solvents demonstrate moderate solubility, as the carbonyl oxygen can form favorable dipole-dipole interactions with the nitro group while accommodating the hydroxymethyl functionality through weak hydrogen bonding interactions [20]. The solubility in acetone is enhanced compared to simple nitrobenzaldehyde derivatives due to the additional polar hydroxymethyl group.

Non-Polar Solvent Systems

Non-polar solvents exhibit poor compatibility with 5-(hydroxymethyl)-2-nitrobenzaldehyde due to the significant polarity mismatch. Chloroform, diethyl ether, and benzene demonstrate limited dissolution capacity, as these solvents cannot effectively stabilize the polar functional groups present in the molecule [14].

The poor solubility in non-polar systems follows the fundamental principle of "like dissolves like," where the highly polar nature of both the nitro and hydroxymethyl substituents creates unfavorable solvation thermodynamics in low-dielectric-constant media [21].

Table 3: Solubility Parameters in Different Solvent Systems

| Solvent System | Polarity | Expected Solubility | Basis for Estimation |

|---|---|---|---|

| Water | Polar protic | Limited (2-3 g/L estimated) | Similar to nitrobenzaldehyde analogs [17] |

| Methanol | Polar protic | Good | Reported for related compound [4] [2] |

| Ethanol | Polar protic | Good | Common for phenolic aldehydes [16] |

| Acetone | Polar aprotic | Moderate | Predicted from structure [20] |

| DMSO | Polar aprotic | Excellent | Standard for aromatic compounds [15] [19] |

| DMF | Polar aprotic | Excellent | Standard for aromatic compounds [15] [19] |

| Chloroform | Non-polar | Poor | Low polarity mismatch [14] |

| Diethyl ether | Non-polar | Poor | Low polarity mismatch [14] |

| Benzene | Non-polar | Poor | Low polarity mismatch [14] |

Tautomeric Equilibrium Studies in Aqueous Media

Tautomerism in 5-(hydroxymethyl)-2-nitrobenzaldehyde involves potential equilibria between different structural forms, primarily involving the aldehyde functionality and possible enol forms. The compound's tautomeric behavior in aqueous solution is influenced by the electronic effects of both the nitro and hydroxymethyl substituents [22] [23].

Aldehyde-Enol Equilibrium

The aldehyde group in 5-(hydroxymethyl)-2-nitrobenzaldehyde can potentially exist in equilibrium with its enol tautomer, though the equilibrium heavily favors the keto (aldehyde) form under most conditions. Studies on related nitrobenzaldehyde derivatives demonstrate that the electron-withdrawing nitro group significantly stabilizes the carbonyl form by reducing electron density at the carbonyl carbon, thereby disfavoring enolization [23].

Research on ortho-nitrophenylpyruvic acid derivatives reveals that tautomeric mixtures can be observed in solution, with the keto form predominating in most organic solvents [23]. Nuclear magnetic resonance spectroscopy studies indicate that enol tautomers typically account for less than 10% of the equilibrium mixture for nitro-substituted aromatic aldehydes in neutral aqueous solution.

Hydroxymethyl Group Tautomerism

The hydroxymethyl substituent does not typically participate in classical tautomeric equilibria, as the C-OH bond in primary alcohols is relatively stable and does not readily undergo prototropic shifts. However, under specific conditions involving metal coordination or extreme pH values, the hydroxymethyl group can participate in coordination complexes that alter the electronic distribution within the molecule .

Studies on nitrogen heterocycles containing hydroxymethyl substituents indicate that tautomeric equilibria are primarily influenced by the aromatic ring system rather than the alcoholic hydroxyl group [22]. The hydroxymethyl group functions primarily as a hydrogen bond donor and acceptor, influencing solvation but not participating directly in prototropic tautomerization.

pH-Dependent Equilibrium Shifts

Tautomeric equilibria in aqueous media are strongly pH-dependent, with maximum tautomeric diversity occurring when the solution pH approaches the pKa values of ionizable groups [25]. For 5-(hydroxymethyl)-2-nitrobenzaldehyde, the absence of readily ionizable groups under physiological pH conditions results in minimal tautomeric variation between pH 6-8.

Extreme pH conditions can induce structural changes that affect tautomeric equilibria. Under strongly acidic conditions (pH < 2), protonation of the carbonyl oxygen can stabilize certain resonance forms, while strongly basic conditions (pH > 12) may lead to deprotonation of the hydroxymethyl group, though this is uncommon for primary alcohols [25].

pH-Dependent Stability and Degradation Pathways

The stability of 5-(hydroxymethyl)-2-nitrobenzaldehyde exhibits significant pH dependence, with distinct degradation mechanisms operating under different pH conditions. Understanding these pathways is crucial for formulation development and storage optimization [12] [13] [26].

Acidic Conditions (pH < 3.0)

Under strongly acidic conditions, 5-(hydroxymethyl)-2-nitrobenzaldehyde demonstrates poor stability due to acid-catalyzed hydrolysis mechanisms. Research on related aromatic aldehydes indicates that acid catalysis significantly accelerates degradation through protonation of the carbonyl oxygen, making the molecule more susceptible to nucleophilic attack [12] [13].

The primary degradation pathway under acidic conditions involves hydrolysis of the aldehyde functionality, potentially forming the corresponding carboxylic acid derivative. Additionally, the hydroxymethyl group becomes susceptible to acid-catalyzed dehydration, leading to formation of reactive aldehyde intermediates that can undergo further degradation [13].

Studies on nitrobenzaldehyde derivatives demonstrate that acid-catalyzed hydrolysis can occur at temperatures as low as 132°C when the pH drops below 3.0 [11]. The formation of nitrous acid from nitro group decomposition under acidic conditions creates an autocatalytic cycle that accelerates overall degradation [12].

Neutral Conditions (pH 5.0-7.0)

The optimal stability range for 5-(hydroxymethyl)-2-nitrobenzaldehyde occurs under neutral to slightly acidic conditions (pH 5.0-7.0). In this pH range, both acid-catalyzed and base-catalyzed degradation pathways are minimized, resulting in maximum chemical stability [26].

Under neutral conditions, the primary degradation mechanism shifts to oxidative processes rather than hydrolytic pathways. The hydroxymethyl group can undergo slow oxidation to form the corresponding aldehyde, while the existing aldehyde functionality may be oxidized to the carboxylic acid form. These oxidative processes occur at significantly slower rates compared to acid- or base-catalyzed hydrolysis [26].

Research on phenolic compounds indicates that neutral pH conditions minimize the formation of reactive intermediates that can catalyze further degradation reactions [26]. The stability is further enhanced by the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of potential reactive sites.

Basic Conditions (pH > 9.0)

Under basic conditions, 5-(hydroxymethyl)-2-nitrobenzaldehyde experiences moderate stability loss through base-catalyzed degradation pathways. The primary mechanism involves nucleophilic attack on the aldehyde carbonyl by hydroxide ions, leading to formation of the corresponding carboxylate salt [26].

The hydroxymethyl group can undergo base-catalyzed elimination reactions under strongly basic conditions, though primary alcohols are generally less susceptible to elimination compared to secondary or tertiary alcohols. However, the electron-withdrawing nitro group can activate neighboring positions for base-catalyzed reactions [27].

Studies on aromatic aldehydes under alkaline conditions demonstrate that ring-opening degradation can occur at elevated temperatures (>120°C) and high pH values (>10), leading to formation of aliphatic degradation products [27]. The extent of degradation increases with both temperature and pH, emphasizing the importance of controlled storage conditions.

Degradation Kinetics and Pathways

The degradation kinetics of 5-(hydroxymethyl)-2-nitrobenzaldehyde follow complex multi-pathway mechanisms that are highly dependent on environmental conditions. Under acidic conditions, first-order kinetics typically govern the degradation process, with rate constants increasing exponentially with decreasing pH [12].

Temperature significantly affects degradation rates across all pH ranges, with activation energies typically ranging from 15-25 kcal/mol for hydrolytic processes and 8-15 kcal/mol for oxidative degradation pathways [26]. The presence of trace metals can catalyze certain degradation pathways, particularly oxidative processes involving the hydroxymethyl group.

Table 4: pH-Dependent Stability Assessment

| pH Range | Stability Assessment | Primary Degradation Pathway | Reference Basis |

|---|---|---|---|

| < 3.0 | Poor - Acid-catalyzed hydrolysis | Aldehyde hydrolysis, C-OH cleavage | [12] [13] [26] |

| 3.0 - 5.0 | Moderate - Reduced hydrolysis rate | Aldehyde oxidation | [26] |

| 5.0 - 7.0 | Good - Optimal stability | Minimal degradation | [26] |

| 7.0 - 9.0 | Good - Slight phenolic ionization | Phenolic oxidation | [25] [26] |

| > 9.0 | Moderate - Base-catalyzed degradation | Ring opening, oxidative cleavage | [26] [27] |